3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal
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Overview
Description
3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal is a synthetic derivative of D-glucal, a sugar molecule. This compound is often used in organic synthesis due to its unique protective groups, which make it a valuable intermediate in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal typically involves the protection of the hydroxyl groups of D-glucal. The process begins with the benzylidene protection of the 4,6-hydroxyl groups, followed by the tert-butyldimethylsilyl (TBS) protection of the 3-hydroxyl group. The reaction conditions often involve the use of anhydrous solvents and catalysts to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protective groups or the glucal backbone.
Substitution: Nucleophilic substitution reactions are common, where the protective groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used under anhydrous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium carbonate in polar aprotic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, such as ethers or esters .
Scientific Research Applications
3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is utilized in the study of carbohydrate chemistry and glycobiology, particularly in the synthesis of glycosides and oligosaccharides.
Medicine: It serves as a precursor in the development of drug candidates and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal involves its role as a protective group in organic synthesis. The TBS and benzylidene groups protect specific hydroxyl groups, allowing selective reactions to occur at other positions on the glucal molecule. This selective protection is crucial for the stepwise synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
- 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose
- 1,2-O-(1-Methylethylidene)-3-O-(phenylmethyl)-α-D-glucofuranose
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Uniqueness
3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal is unique due to its combination of TBS and benzylidene protective groups. This dual protection allows for selective reactions and high yields in the synthesis of complex molecules, making it a valuable tool in organic chemistry .
Properties
Molecular Formula |
C19H28O4Si |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C19H28O4Si/c1-19(2,3)24(4,5)23-15-11-12-20-16-13-21-18(22-17(15)16)14-9-7-6-8-10-14/h6-12,15-18H,13H2,1-5H3/t15-,16-,17+,18?/m1/s1 |
InChI Key |
DCVWUHGNXVBXKD-HRBLRVMOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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